molecular formula C20H14Br2N2O2 B398738 2-BROMO-N-[3-(2-BROMOBENZAMIDO)PHENYL]BENZAMIDE

2-BROMO-N-[3-(2-BROMOBENZAMIDO)PHENYL]BENZAMIDE

Cat. No.: B398738
M. Wt: 474.1g/mol
InChI Key: GTXWFKJLMPCJTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-benzene-1,3-diylbis(2-bromobenzamide) is an organic compound with the molecular formula C20H14Br2N2O2 and a molecular weight of 474.1 g/mol. This compound is characterized by the presence of two bromobenzamide groups attached to a benzene ring at the 1,3-positions. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-benzene-1,3-diylbis(2-bromobenzamide) typically involves the reaction of 2-bromobenzoyl chloride with 1,3-diaminobenzene in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization from a suitable solvent .

Industrial Production Methods

While specific industrial production methods for N,N’-benzene-1,3-diylbis(2-bromobenzamide) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

N,N’-benzene-1,3-diylbis(2-bromobenzamide) can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

N,N’-benzene-1,3-diylbis(2-bromobenzamide) has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N’-benzene-1,3-diylbis(2-bromobenzamide) involves its interaction with specific molecular targets. The bromine atoms can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The compound may also participate in redox reactions, affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    N,N’-benzene-1,3-diylbis(2-chlorobenzamide): Similar structure but with chlorine atoms instead of bromine.

    N,N’-benzene-1,3-diylbis(2-fluorobenzamide): Contains fluorine atoms instead of bromine.

    N,N’-benzene-1,3-diylbis(2-iodobenzamide): Iodine atoms replace the bromine atoms.

Uniqueness

N,N’-benzene-1,3-diylbis(2-bromobenzamide) is unique due to the presence of bromine atoms, which can participate in specific chemical reactions that other halogens may not. The size and reactivity of bromine also influence the compound’s interactions with other molecules, making it distinct from its chlorine, fluorine, and iodine analogs .

Properties

Molecular Formula

C20H14Br2N2O2

Molecular Weight

474.1g/mol

IUPAC Name

2-bromo-N-[3-[(2-bromobenzoyl)amino]phenyl]benzamide

InChI

InChI=1S/C20H14Br2N2O2/c21-17-10-3-1-8-15(17)19(25)23-13-6-5-7-14(12-13)24-20(26)16-9-2-4-11-18(16)22/h1-12H,(H,23,25)(H,24,26)

InChI Key

GTXWFKJLMPCJTM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Br)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Br)Br

Origin of Product

United States

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